2-Methoxy-3-buten-1-OL

Description

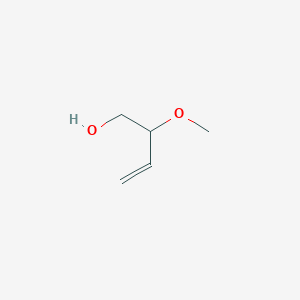

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxybut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSWWBPJNKCKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370604 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18231-00-0 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Buten 1 Ol

Reactivity of the Olefinic Moiety in 2-Methoxy-3-buten-1-ol

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to attack by both electrophilic and radical species.

Electrophilic Addition Reactions

Electrophilic addition to the vinyl group of this compound is a probable reaction pathway, though specific studies on this substrate are not extensively documented. Based on the principles of electrophilic addition to alkenes, the reaction would proceed via the formation of a carbocation intermediate. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would be influenced by the electronic effects of the adjacent methoxy (B1213986) and hydroxymethyl groups.

One of the most significant electrophilic additions for allylic alcohols is epoxidation. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols using a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgdalalinstitute.com This reaction is highly predictable and has been used in the total synthesis of a wide array of natural products. wikipedia.org Given its nature as a secondary allylic alcohol, this compound is a potential substrate for this transformation, which would yield a chiral epoxy-alcohol with high stereoselectivity. The stereochemistry of the resulting epoxide would be determined by the chirality of the DET used.

Another key reaction is hydroboration-oxidation, which achieves the net addition of water across the double bond. masterorganicchemistry.com This two-step process typically involves the reaction of the alkene with a borane (B79455) reagent (like BH₃-THF), followed by oxidation with hydrogen peroxide and a base. masterorganicchemistry.comlibretexts.org For alkenes, this reaction is known to proceed with anti-Markovnikov regioselectivity and syn-stereochemistry, meaning the hydroxyl group adds to the less substituted carbon from the same face as the hydrogen atom. masterorganicchemistry.com In the case of this compound, this would be expected to yield 2-methoxybutane-1,4-diol. The directing effect of the existing hydroxyl and methoxy groups could influence the diastereoselectivity of the hydroboration step. umich.edu

Radical Addition Processes

The olefinic moiety of this compound can also undergo radical addition reactions. The regioselectivity of such additions is governed by the stability of the resulting radical intermediate. Studies on the atmospheric reaction of the structurally similar (E)-4-methoxy-3-buten-2-one with hydroxyl radicals have shown that the addition of the OH radical occurs at the double bond, leading to the formation of hydroxyalkoxy radicals. dalalinstitute.comcopernicus.org This suggests that this compound would likely react with radicals at the C-3 or C-4 position. For instance, the addition of a sulfate (B86663) radical to 2-methyl-3-buten-2-ol, another related compound, has been shown to be dominated by pathways involving carbon backbone fragmentation.

Reactivity of the Hydroxyl Functional Group

The primary hydroxyl group in this compound is a versatile functional handle that can be modified through various functionalization, oxidation, and reduction pathways.

O-Functionalization Reactions

The hydroxyl group can be readily functionalized through standard O-alkylation, O-acylation, and O-silylation reactions. O-alkylation can be achieved by deprotonation with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. au.dkcore.ac.uk The selectivity for O-alkylation versus N-alkylation in ambident nucleophiles is influenced by factors like the counterion, solvent, and alkylating agent. core.ac.uk

O-silylation, the formation of a silyl (B83357) ether, is a common protecting group strategy for alcohols. escholarship.orgthermofishersci.in A variety of silylating agents, such as chlorotrimethylsilane (B32843) (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), can be used in the presence of a base like imidazole (B134444) or triethylamine (B128534) to protect the hydroxyl group. thermofishersci.in The stability of the resulting silyl ether is dependent on the steric bulk of the substituents on the silicon atom. thermofishersci.in

O-acylation to form esters can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base.

Oxidation and Reduction Pathways

As a primary alcohol, the hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagent used. scribd.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) typically lead to the corresponding carboxylic acid, 2-methoxy-3-butenoic acid. scribd.com Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are generally used to stop the oxidation at the aldehyde stage, which would yield 2-methoxy-3-butenal. However, the oxidation of homoallylic systems can sometimes be problematic; for example, the oxidation of 3-methyl-3-buten-1-ol (B123568) with potassium chlorochromate was reported to yield only intractable material, suggesting that the presence of the double bond can complicate this transformation. acs.org In contrast, biocatalytic methods, such as whole-cell oxidation using alcohol dehydrogenase, have been shown to efficiently convert other unsaturated alcohols like 3-methyl-2-buten-1-ol (B147165) to the corresponding α,β-unsaturated aldehyde. masterorganicchemistry.com

While the hydroxyl group itself is not typically reduced, the adjacent olefinic moiety can be. Catalytic hydrogenation of the carbon-carbon double bond using catalysts like palladium on carbon (Pd/C) and H₂ gas would reduce the butenyl group to a butyl group, yielding 2-methoxybutan-1-ol.

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and an electrophilic (upon activation) double bond, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic compounds, such as tetrahydrofurans.

Palladium-catalyzed oxidative cyclization of alkenols is a known method for synthesizing cyclic ethers. Current time information in Bangalore, IN. For instance, the palladium(II)-catalyzed oxidative cyclization of terminal bis(vinylboronate esters) can generate strained dienes that undergo subsequent electrocyclizations. escholarship.org In the context of this compound, an intramolecular oxypalladation, where the hydroxyl group attacks the palladium-activated alkene, could lead to the formation of a substituted tetrahydrofuran (B95107) ring. The diastereoselectivity of such cyclizations can be influenced by the catalyst system and the presence of hydrogen-bond acceptors in the substrate. Current time information in Bangalore, IN. For example, a PdCl₂/1,4-benzoquinone system has been shown to promote 5-exo cyclization with enhanced diastereoselectivity. Current time information in Bangalore, IN.

Acid-catalyzed cyclization is another plausible pathway. The reaction of acetals of homoallylic alcohols with Lewis acids like TiCl₄ is known to produce halotetrahydropyrans via a cation-olefin cyclization mechanism. core.ac.uk While this would form a six-membered ring, acid-catalyzed intramolecular addition of the hydroxyl group to the double bond of this compound, likely proceeding through a protonated intermediate, could potentially form a five-membered tetrahydrofuran ring.

Thermal processes can also induce rearrangements. A study on the thermal decomposition of the related compound 3-buten-1-ol (B139374) showed that it proceeds through a six-membered cyclic transition state to yield propene and formaldehyde. researchgate.net This suggests that under thermal conditions, this compound could undergo similar retro-ene type reactions or other rearrangements.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

The elucidation of reaction mechanisms for compounds like this compound is critical for understanding their chemical transformations, particularly in contexts such as atmospheric chemistry or synthetic organic chemistry. While detailed mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature, the reaction pathways can be inferred by examining studies on analogous compounds with similar functional groups. Kinetic and spectroscopic probes are the primary tools employed for such investigations, providing invaluable data on reaction rates, intermediates, and final products.

Investigations into the atmospheric oxidation of isomers and structurally related unsaturated alcohols and ethers offer a framework for understanding the reactivity of this compound. The dominant reaction mechanisms for such compounds in the atmosphere are typically initiated by reactions with oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

Kinetic studies, often using the relative rate method in simulation chambers, provide crucial data on the speed of these reactions. nih.govnih.gov In this technique, the decay of the target compound is measured relative to a reference compound with a well-known reaction rate coefficient. nih.gov Spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS), are used in conjunction to monitor the concentrations of reactants and products over time, allowing for the identification of reaction pathways. copernicus.orgresearchgate.net

For unsaturated compounds, the primary reaction pathway with OH radicals is addition to the C=C double bond. The position of the methoxy and hydroxyl groups influences the electron density of the double bond and can affect the stability of the resulting radical adducts, thereby directing the subsequent reaction steps. For instance, the presence of an oxygen-containing group like methoxy can increase the reaction rate compared to its unsubstituted alkene analogue. copernicus.org

Detailed Research Findings from Analogous Compounds

Gas-phase reactivity studies on various methyl-butenol isomers provide insight into the likely kinetic behavior of this compound. The rate coefficients for reactions with OH radicals and ozone are key parameters for determining atmospheric lifetimes and reaction pathways.

Kinetic Data for OH Radical Reactions

The reaction with OH radicals is a major atmospheric loss process for unsaturated alcohols. The rate coefficients for several methyl-butenol isomers have been determined experimentally. These studies provide a baseline for estimating the reactivity of this compound.

| Compound | Rate Coefficient (kOH) (x 10-11 cm3 molecule-1 s-1) |

|---|---|

| 2-methyl-3-buten-2-ol | 6.32 ± 0.49 |

| 3-methyl-2-buten-1-ol | 14.55 ± 0.93 |

| 3-methyl-3-buten-1-ol | 10.04 ± 0.78 |

| 2-methyl-3-buten-1-ol (B1582625) | 5.31 ± 0.37 |

| 3-methyl-3-buten-2-ol | 11.71 ± 1.29 |

Kinetic Data for Ozonolysis Reactions

Ozonolysis is another significant degradation pathway for unsaturated compounds in the atmosphere. The rate of this reaction is highly dependent on the substitution pattern around the C=C double bond.

| Compound | Rate Coefficient (kO3) (x 10-18 cm3 molecule-1 s-1) |

|---|---|

| 3-methyl-2-buten-1-ol | 311 ± 20 |

| 2-methyl-3-buten-2-ol | 9.55 ± 1.04 |

| 3-methyl-3-buten-1-ol | 7.29 ± 0.46 |

| 2-methyl-3-buten-1-ol | 4.25 ± 0.29 |

| 3-methyl-3-buten-2-ol | 62.9 ± 6.8 |

Spectroscopic Probes and Product Identification

In a study of the OH-initiated oxidation of (E)-4-methoxy-3-buten-2-one, a compound with a similar methoxy-alkene structure, in situ Fourier-transform infrared spectroscopy (FTIR) was used to identify and quantify the reaction products in the presence of NOx. copernicus.org The main identified products were methyl formate (B1220265) and methyl glyoxal (B1671930), which confirms that the primary degradation mechanism involves the addition of the OH radical to the C=C double bond. copernicus.org The subsequent decomposition of the resulting alkoxy radicals leads to the observed smaller, oxygenated products. copernicus.org Such spectroscopic methods would be essential for mapping the specific degradation pathways of this compound, which would likely lead to a different set of carbonyl and hydroxy-carbonyl products due to the different placement of the functional groups.

By applying these kinetic and spectroscopic approaches, a detailed mechanistic understanding of the chemical reactivity of this compound can be achieved, enabling accurate predictions of its environmental fate and its role in chemical synthesis.

Advanced Spectroscopic Characterization of 2 Methoxy 3 Buten 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise structure of 2-Methoxy-3-buten-1-ol can be confirmed.

The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The presence of electronegative oxygen atoms and the C=C double bond significantly influences the chemical shifts.

In the ¹H NMR spectrum, the protons of the vinyl group (=CH₂) are expected to appear most downfield, followed by the proton on the chiral center (H-2). The methylene (B1212753) protons of the primary alcohol (H-1) and the methyl protons of the methoxy (B1213986) group will have distinct signals. The hydroxyl proton (-OH) is typically a broad singlet, and its position can vary.

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbons of the double bond (C-3 and C-4) will be in the characteristic alkene region (115-140 ppm). libretexts.org The carbon atom bonded to two oxygen atoms (C-2) will be significantly deshielded, as will the carbon of the primary alcohol (C-1). libretexts.org The methoxy carbon will appear in the typical range for ether methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |

| C1 | -CH₂OH | ~3.6 - 3.8 | ~64 - 66 | Doublet of doublets (dd) |

| C2 | -CH(OCH₃)- | ~3.9 - 4.1 | ~80 - 85 | Multiplet (m) |

| C3 | =CH- | ~5.7 - 5.9 | ~135 - 140 | Doublet of doublets (dd) |

| C4 | =CH₂ | ~5.2 - 5.4 | ~115 - 120 | Doublet of doublets (dd) |

| C5 | -OCH₃ | ~3.3 - 3.5 | ~56 - 58 | Singlet (s) |

| OH | -OH | Variable | - | Broad singlet (br s) |

Note: Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

To unambiguously assign the signals and confirm the bonding network, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings. Key expected correlations include those between the proton at C-2 and the protons at C-1 and C-3. Additionally, the protons of the vinyl group (H-3 and H-4) would show strong correlations to each other. iranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s) based on the assignments from the ¹H NMR and COSY spectra. For instance, the ¹H signal around 3.7 ppm would correlate with the ¹³C signal around 65 ppm, confirming their assignment to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) C-H connectivity, which helps piece together the molecular fragments. meral.edu.mmresearchgate.net Key correlations for this compound would include:

The methoxy protons (-OCH₃) showing a correlation to the C-2 carbon.

The H-1 protons showing correlations to C-2 and C-3.

The H-3 proton showing correlations to C-1 and C-2.

These multidimensional techniques, used in concert, provide irrefutable evidence for the proposed structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. americanpharmaceuticalreview.com The spectra for this compound would be characterized by absorptions corresponding to the O-H, C-O, C=C, and C-H bonds.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded alcohol.

C-H Stretches: Signals for sp² C-H bonds (from the alkene) will appear just above 3000 cm⁻¹, while sp³ C-H stretches will be just below 3000 cm⁻¹.

C=C Stretch: A medium intensity band is expected around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

C-O Stretches: Strong bands in the 1050-1250 cm⁻¹ region will correspond to the C-O stretching of the primary alcohol and the ether linkage.

Raman spectroscopy would complement the IR data, often showing strong signals for the more symmetric, less polar bonds like the C=C double bond. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| Alkene | =C-H stretch | 3010 - 3100 | Medium | Medium |

| Alkane/Ether | C-H stretch | 2850 - 3000 | Medium-Strong | Strong |

| Alkene | C=C stretch | 1640 - 1680 | Medium | Strong |

| Alcohol | C-O stretch | 1050 - 1150 | Strong | Weak-Medium |

| Ether | C-O stretch | 1080 - 1150 | Strong | Weak-Medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and assess its purity. The molecular formula of this compound is C₅H₁₀O₂, giving it a monoisotopic mass of approximately 102.068 Da. nih.govuni.lu

Upon electron ionization (EI), the molecular ion ([M]⁺) would be formed. Due to the presence of the alcohol, this molecular ion peak may be weak or absent. libretexts.org The fragmentation pattern would be dominated by characteristic cleavages:

Alpha-Cleavage: The most common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen. For this compound, this would involve the loss of the vinyl group (•CH=CH₂) to give a prominent ion at m/z 75 ([M-27]⁺). Cleavage can also lead to the loss of a methoxymethyl radical (•CH₂OCH₃), resulting in a fragment at m/z 57.

Loss of Water: A peak corresponding to the loss of a water molecule ([M-18]⁺) at m/z 84 is also a common feature in the mass spectra of alcohols. docbrown.info

Loss of Methoxy Group: Cleavage of the ether bond could result in the loss of a methoxy radical (•OCH₃) to give a peak at m/z 71 ([M-31]⁺) or the loss of methanol (B129727) ([M-32]⁺) at m/z 70.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₈O]⁺ | M⁺ - H₂O |

| 75 | [C₃H₇O₂]⁺ | M⁺ - •CH=CH₂ (α-cleavage) |

| 71 | [C₄H₇O]⁺ | M⁺ - •OCH₃ |

| 57 | [C₄H₉]⁺ | M⁺ - •CH₂OCH₃ (α-cleavage) |

| 45 | [CH₅O₂]⁺ or [C₂H₅O]⁺ | Further fragmentation, e.g., [CH₂=O⁺CH₃] |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The carbon atom at position 2 in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. While standard spectroscopic techniques cannot differentiate between enantiomers, chiroptical methods such as Circular Dichroism (CD) spectroscopy can.

If a sample of this compound is enantiomerically enriched or pure, it will exhibit a CD spectrum, which measures the differential absorption of left and right circularly polarized light. This technique is applicable for determining the enantiomeric excess (ee) of a chiral sample. The synthesis of this compound via asymmetric methods would necessitate such an analysis to determine the stereochemical outcome. pageplace.de Without experimental data, the specific Cotton effects cannot be predicted, but the applicability of the technique is clear due to the molecule's inherent chirality.

Theoretical and Computational Chemistry of 2 Methoxy 3 Buten 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, including its geometry, stability, and reactivity. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the electronic structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. acs.org For a molecule like 2-methoxy-3-buten-1-ol, DFT methods, particularly hybrid functionals like B3LYP, are widely used to optimize molecular geometries, determine the energies of stable conformers (ground states), and locate transition states for various chemical reactions. acs.orgresearchgate.net

Studies on butene derivatives have employed DFT at levels such as B3LYP/6-311++G(d,p) to calculate absolute electronic energies and dipole moments, which are crucial for understanding the molecule's reactivity and stability. acs.org For reactions involving alkoxy radicals, which are related to intermediates that could be formed from this compound, DFT is used to study reaction barriers, such as those for H-shifts. researchgate.net These calculations help in elucidating reaction mechanisms and predicting the most likely pathways for decomposition or rearrangement. For instance, in the thermal decomposition of β-hydroxy alkenes like 3-buten-1-ol (B139374), computational studies have been performed to calculate rate constants and activation parameters using transition state theory. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Representative Alkoxy-alkene

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Electronic Energy | (Value in Hartrees) | B3LYP/6-311++G(d,p) |

| Dipole Moment | (Value in Debye) | B3LYP/6-311++G(d,p) |

| HOMO Energy | (Value in eV) | B3LYP/6-311++G(d,p) |

Note: This table presents the types of data obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

For situations demanding higher accuracy, particularly for energetic properties, ab initio methods are employed. These methods are based on first principles without empirical parameterization. Coupled-cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" for its high accuracy in predicting molecular energies. semanticscholar.org

High-level ab initio calculations are used to obtain precise enthalpies of formation and reaction barriers. researchgate.net For example, in studies of unsaturated alcohols, methods like CBS-QB3 are used to build potential energy surfaces for various reaction pathways, including intramolecular additions and H-migrations. researchgate.net While computationally intensive, these methods provide benchmark data against which less expensive methods like DFT can be compared. For small molecules like water borane (B79455) and borinic acid, high-accuracy predictions of properties are achieved using methods like CCSD(T)-F12b, which can yield vibrational frequencies within 3 cm⁻¹ of experimental values. semanticscholar.org

Conformational Analysis and Stereochemical Preferences of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable bonds, numerous conformers can exist, each with a distinct energy level and stability. libretexts.org

The study of stereochemistry is essential for understanding the three-dimensional structure of molecules. The presence of a stereogenic center at the C2 position in this compound means it can exist as a pair of enantiomers (R and S). Computational methods can be used to explore the potential energy surface by systematically rotating the key dihedral angles (e.g., C-C-O-H, C-C-O-C, O-C-C=C). This process identifies the energy minima corresponding to stable conformers and the energy barriers separating them. unige.ch

Studies on similar molecules, such as 2-butanol, have combined experimental Raman spectroscopy with molecular mechanics (MM3) and ab initio calculations to determine the relative energies of its conformers. unige.ch For 2-butanol, the conformer with the C1 and C4 atoms in an anti position was found to be the most stable. unige.ch For this compound, the stability of different conformers would be influenced by a combination of steric hindrance between the methoxy (B1213986), hydroxyl, and vinyl groups, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the methoxy group.

Table 2: Hypothetical Relative Energies of Potential Conformers of this compound

| Conformer Description | Dihedral Angle (O-C2-C1-O) | Dihedral Angle (H-O1-C1-C2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti (extended) | ~180° | ~180° | 0.00 (Reference) |

| Gauche 1 | ~60° | ~180° | 0.5 - 1.5 |

| Gauche 2 (H-bonded) | ~60° | ~60° | 0.2 - 1.0 |

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would require specific calculations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules, including their interactions with each other and with solvent molecules over time. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field. amanote.com

For molecules containing ether linkages, specific force fields like the CHARMM ether force field have been developed and refined to accurately model their behavior. amanote.comresearchgate.net MD simulations can reveal how this compound molecules might arrange themselves in a pure liquid and how they interact with different solvents. The solvent can have a profound effect on the conformational preferences of a molecule. frontiersin.orgrsc.org For instance, polar solvents may stabilize more polar conformers, while nonpolar solvents may favor conformers that can form intramolecular hydrogen bonds. researchgate.net Studies on peptides and other flexible molecules have shown that the predominant conformation can shift dramatically when moving from a nonpolar solvent like chloroform to a polar one like water. rsc.orgscielo.br MD simulations can quantify these effects by analyzing the populations of different conformers and the nature of solute-solvent hydrogen bonds over the course of the simulation. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is extensively used to predict spectroscopic data, which serves as a vital link between theoretical models and experimental reality. ruc.dk

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is a standard approach for predicting chemical shifts (¹H and ¹³C). nih.govbris.ac.uk The accuracy of these predictions has become high enough to aid in the structural elucidation and assignment of complex organic molecules. ruc.dknih.gov Machine learning models trained on large datasets of DFT-calculated shielding tensors have further improved prediction accuracy, reaching mean absolute errors of less than 1 ppm for ¹³C and 0.2 ppm for ¹H. nih.gov

Vibrational frequencies, corresponding to peaks in infrared (IR) and Raman spectra, can also be calculated. libretexts.org These calculations are typically performed within the harmonic approximation, and the resulting frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. mdpi.com More advanced methods can compute anharmonic corrections directly, leading to very high accuracy. semanticscholar.org For alcohols, models have been developed that apply specific corrections based on the local chemical structure, achieving mean absolute errors as low as 1.3 cm⁻¹. researchgate.net

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted (Scaled Harmonic) Range (cm⁻¹) |

|---|---|---|

| O-H stretch (alcohol) | 3200-3600 | 3300-3700 |

| C-H stretch (sp²) | 3010-3100 | 3000-3100 |

| C-H stretch (sp³) | 2850-3000 | 2850-3000 |

| C=C stretch (alkene) | 1640-1680 | 1650-1700 |

| C-O stretch (alcohol) | 1050-1260 | 1050-1250 |

Note: Predicted ranges are typical for DFT calculations and are highly dependent on the level of theory and scaling factors used. Experimental data is from standard spectroscopic tables. nist.govnist.gov

Advanced Applications and Derivatization Strategies for 2 Methoxy 3 Buten 1 Ol

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of its alcohol and alkene moieties allows 2-methoxy-3-buten-1-ol and its structural analogs to serve as key starting materials in the assembly of intricate chemical structures. Its utility is particularly notable in the fields of natural product synthesis and the formation of heterocyclic systems, which are foundational to medicinal chemistry and materials science.

Precursor for Natural Product Synthesis

While direct total syntheses of natural products using this compound are not extensively documented, the strategic value of the closely related butenol (B1619263) framework is well-established. For instance, a structural analog, 3-methyl-3-buten-1-ol (B123568), was employed as a key starting material in the synthesis of the western fragment of ritterazine B, a complex marine alkaloid. In this synthesis, the alcohol was first protected, followed by stereoselective dihydroxylation of the double bond. Subsequent manipulations of the resulting diol were crucial for constructing the core of the target molecule caltech.edu. This example underscores the utility of the butenol scaffold in providing a versatile platform for introducing stereocenters and further functionalization required for building complex natural products caltech.edudokumen.pub. The methoxy (B1213986) group in this compound offers an alternative electronic and steric profile, opening pathways to different reactivity and product outcomes in similar synthetic strategies.

Utility in Heterocyclic Compound Formation

The carbon skeleton of this compound is an ideal precursor for constructing various heterocyclic rings, which are core components of many pharmaceutical agents. dokumen.pub A key strategy involves the derivatization of the butenol structure into a more reactive intermediate. For example, derivatives of the corresponding butenone, such as 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, have been demonstrated as powerful three-carbon synthons for the regiospecific synthesis of five- and six-membered heterocycles. researchgate.net

Through cyclocondensation reactions with various binucleophiles, this butenone derivative efficiently produces a range of heterocyclic systems with a masked or unmasked aldehyde function. Specific examples include the formation of:

Pyrazoles and Isoxazoles by reaction with hydrazine (B178648) and hydroxylamine, respectively.

Pyrimidines through condensation with guanidine (B92328) or thiourea.

Pyridones and Pyridines via reaction with cyanoacetamide or substituted β-lithioaminoacrylonitriles. researchgate.net

This synthetic approach highlights the strategic importance of the butene framework, accessible from this compound via oxidation, in providing a divergent route to a wide array of valuable heterocyclic compounds. researchgate.netrug.nl

Derivatization to Enhance Specific Reactivity or Functionality

The chemical modification of this compound is a key strategy for tuning its properties and directing its reactivity toward specific synthetic goals. By altering its functional groups, chemists can create novel derivatives with enhanced performance in subsequent reactions or with entirely new physical or biological properties.

Design and Synthesis of Novel this compound Derivatives

A primary derivatization strategy for this compound is the oxidation of its primary alcohol. This transformation converts the alcohol into the corresponding α,β-unsaturated aldehyde or ketone, significantly altering the molecule's electronic profile and reactivity. While chemical methods can achieve this, modern biocatalytic approaches offer high selectivity and milder reaction conditions, minimizing overoxidation and side reactions. nih.gov

For example, studies on analogous α,β-unsaturated alcohols, such as 3-methyl-2-buten-1-ol (B147165), have demonstrated efficient conversion to the corresponding aldehyde using whole-cell biocatalyst systems. These systems co-express an alcohol dehydrogenase, an NADPH oxidase for cofactor regeneration, and a hemoglobin protein to ensure an adequate oxygen supply, leading to high-yield conversions under optimized conditions. nih.gov Applying such a method to this compound would yield (E)-2-methoxy-3-butenal. Further oxidation would produce the key synthetic intermediate (E)-4-methoxy-3-buten-2-one, a compound whose own reactivity has been the subject of detailed study. copernicus.org Other potential derivatives include esters and ethers formed at the hydroxyl position or products of electrophilic addition to the double bond.

Exploration of Structure-Property Relationships in Derivatized Forms

The systematic study of how molecular structure influences chemical and physical properties—known as structure-property relationships (SPRs)—is critical for rational molecular design. For derivatives of this compound, this involves correlating specific structural modifications with changes in reactivity, solubility, or other functional attributes.

Research on analogous molecular systems provides a framework for predicting these relationships. For instance, studies on butanol isomers have shown that the position of the hydroxyl group and the presence of bulky substituents (like a phenyl ring) significantly affect the ability of the molecules to form hydrogen bonds, which in turn governs their supramolecular structure and physical properties like viscosity and boiling point. acs.org Similarly, the functionalization of biopolymers like starch has shown that the length of an attached alkyl ester chain directly impacts the degree of substitution and the solubility of the resulting material in different media. mdpi.com

Applying these principles to this compound derivatives allows for reasoned predictions about their behavior. Modifying the molecule and observing the resulting changes in properties is a fundamental approach in chemical and materials science. researchgate.net

The following interactive table illustrates hypothetical structure-property relationships for potential derivatives of this compound, based on established chemical principles.

| Property | Predicted Change from Parent | Rationale |

|---|

Biological and Pharmacological Research of 2 Methoxy 3 Buten 1 Ol Analogues and Derivatives

Investigation of Biological Activities in Related Unsaturated Alcohols and Ethers

Antimicrobial Properties

The antimicrobial potential of unsaturated alcohols and their derivatives has been a key area of study. Research has shown that these compounds can exhibit activity against a range of microbial pathogens, including bacteria and fungi.

For instance, synthetic butenolides and their pyrrolone derivatives have been screened for their antibacterial and antifungal activities. tandfonline.com The minimum inhibitory concentration (MIC) values were determined against various microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Rhizopus oryza. tandfonline.com The findings suggest that pyrrolone derivatives, in particular, may offer a basis for developing new treatments for microbial diseases, especially those caused by fungal species. tandfonline.com

Similarly, the antimicrobial properties of long-chain unsaturated alcohols and their ethers have been recognized. nih.govgoogle.com The effectiveness of these compounds is often linked to their structural features, such as the length of the alkyl chain and the presence of hydroxyl groups, which can disrupt the cell membrane of microbes. nih.gov For example, a study on thiazole-quinolinium derivatives, which share structural motifs with some unsaturated compounds, demonstrated broad-spectrum antibacterial activity against several Gram-positive and Gram-negative bacteria, including drug-resistant strains. rsc.org

A study on olean-12-en-28-butanol derivatives also showed good antibacterial activity against both Gram-negative and Gram-positive bacteria. researchgate.net

Below is a table summarizing the antimicrobial activities of various butenolide and pyrrolone derivatives.

| Compound Type | Test Organisms | Activity |

| Butenolides | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial |

| Candida albicans, Aspergillus niger, Rhizopus oryza | Antifungal | |

| Pyrrolones | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial |

| Candida albicans, Aspergillus niger, Rhizopus oryza | Antifungal (notably potent) |

Antioxidant and Anti-inflammatory Potentials

Unsaturated alcohols and their derivatives have also been investigated for their potential to combat oxidative stress and inflammation.

Antioxidant Activity:

The radical-scavenging activities of various methoxyphenols, which are structurally related to methoxyalkenes, have been evaluated. nih.gov For example, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) demonstrated potent scavenging activity against DPPH, oxygen-centered, and carbon-centered radicals, surpassing the activity of eugenol (B1671780) and isoeugenol. nih.gov The antioxidant potential of linolenyl alcohol, an unsaturated alcohol, has also been highlighted, showing strong scavenging abilities against various free radicals. researchgate.net

Research on unsaturated fatty alcohol derivatives of olive oil phenolic compounds has also revealed significant antioxidant activity, particularly in inhibiting low-density lipoprotein (LDL) oxidation. future4200.comnih.govacs.org The number and position of unsaturations in the fatty alcohol chain were found to significantly influence the antioxidant capacity. future4200.comnih.govacs.org

The antioxidant potential of various compounds is often assessed using assays such as the DPPH radical scavenging activity, where a lower IC50 value indicates higher antioxidant activity. youtube.com

Anti-inflammatory Activity:

Butenolide derivatives have shown promise as anti-inflammatory agents. In one study, a series of butenolide-based amide derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net Several compounds exhibited significant in vivo inhibition of inflammation, with some even surpassing the activity of the standard drug indomethacin. researchgate.net These potent compounds were also found to suppress the production of TNF-α, a key inflammatory cytokine. researchgate.net

Further studies on butenolide derivatives isolated from Tradescantia albiflora demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, a common measure of anti-inflammatory activity. mdpi.com Notably, a synthetic n-butyl derivative of bracteanolide A showed enhanced NO inhibitory activity compared to the parent compound. mdpi.com

The n-butanol extract of Ipomoea stolonifera has been shown to possess considerable anti-inflammatory potential in both acute and chronic models of inflammation. nih.gov It was found to decrease levels of myeloperoxidase (MPO) and malondialdehyde (MDA) while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov Similarly, an n-butanol extract of Scindapsus officinalis and its isolated phenolic derivatives exhibited significant anti-inflammatory activity by inhibiting NO production. rsc.org

The table below presents the anti-inflammatory activity of selected butenolide derivatives.

| Compound | Assay | Result |

| Butenolide-based amide derivative 9 | In vivo inflammation inhibition | 84.69% inhibition |

| Butenolide-based amide derivative 17 | In vivo inflammation inhibition | 76.52% inhibition |

| Butenolide-based amide derivative 4 | In vivo inflammation inhibition | 76.22% inhibition |

| n-butyl bracteanolide A (4d) | NO production inhibition (IC50) | 4.32 ± 0.09 µg/mL |

Structure-Activity Relationship (SAR) Studies of Functionalized Butenol (B1619263) Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules.

For butenolide derivatives, SAR studies have revealed key structural features that determine their anti-inflammatory and antimicrobial activities. For instance, in a series of butenolide-based amide derivatives, the nature of the substituent on the amide nitrogen was found to significantly impact anti-inflammatory potency. researchgate.net Similarly, for butenolides from Tradescantia albiflora, modifications to the butenolide ring, such as the introduction of an n-butyl group, enhanced anti-inflammatory activity, while other substitutions led to decreased or unchanged activity. mdpi.com The presence of a catechol group was also suggested to contribute to the activity. mdpi.com

In the context of antimicrobial activity, the replacement of the oxygen atom in the furanone ring of butenolides with a benzylamine (B48309) moiety to form 1-benzylpyrrolones was found to improve biological activity. researchgate.net Quantitative structure-activity relationship (QSAR) studies on azole derivatives containing a butanol moiety have been performed to understand the structural basis for their antifungal activity. oaji.net These studies have shown that parameters like ellipsoidal volume, total dipole moment, and Log P are positively correlated with activity, while molecular refractivity is negatively correlated, indicating a delicate balance between lipophilicity and molecular volume for optimal activity. oaji.net

SAR studies on pyrimidine (B1678525) derivatives have also been conducted, indicating that cholinesterase inhibition and selectivity are sensitive to steric and electronic parameters at different positions of the pyrimidine ring. nih.gov

Biotransformation and Metabolic Fate of Related Compounds

The biotransformation and metabolic fate of unsaturated alcohols and ethers are important for understanding their physiological effects and potential toxicity.

In general, unsaturated alcohols can undergo several metabolic transformations in the body. One major pathway is oxidation to the corresponding α,β-unsaturated aldehydes or ketones, a reaction often catalyzed by alcohol dehydrogenases (ADH). uclan.ac.uk For example, 2-propen-1-ol (allyl alcohol) is metabolized to the toxic product acrolein. uclan.ac.uk This metabolic activation is a key determinant of the toxicity of many β-olefinic alcohols. uclan.ac.uk

Cytochrome P450 enzymes can also be involved in the metabolism of allylic alcohols, leading to the formation of α,β-unsaturated ketones. acs.org Interestingly, for some allylic alcohols, oxidation of the alcohol group is favored over epoxidation of the double bond. acs.org

The metabolic fate of methoxy (B1213986) compounds has also been investigated. For instance, 8-methoxypsoralen is rapidly and completely metabolized in humans, with the primary metabolic attack occurring on the furan (B31954) moiety, leading to the formation of an aryl-diol and aryl-acetic acid, which are then excreted as conjugates. nih.gov The metabolism of methoxyalkenes can also involve selective epoxidation. kyoto-u.ac.jp

Advanced Research Techniques and Methodologies Applied to 2 Methoxy 3 Buten 1 Ol Studies

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool in the study of 2-Methoxy-3-buten-1-ol, providing the means to separate it from reaction mixtures, quantify its purity, and resolve its enantiomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. Due to the polar hydroxyl group, derivatization is often employed to increase volatility and improve peak shape. Common derivatization reactions include silylation, which converts the polar -OH group into a less polar trimethylsilyl (B98337) (TMS) ether. research-solution.comjfda-online.com The choice of GC column is critical, with polar stationary phases being suitable for underivatized alcohols and non-polar phases being effective for their silylated derivatives.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for non-volatile impurities or when derivatization is undesirable. Reversed-phase HPLC, using columns like C18 with a mobile phase of acetonitrile (B52724) and water, is a standard method for analyzing polar organic molecules. sielc.com For chiral separations, which are critical as this compound is a chiral compound, HPLC with chiral stationary phases (CSPs) is the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective at resolving the enantiomers of allylic alcohols, often using normal-phase (e.g., hexane/isopropanol) or polar-organic mobile phases (e.g., methanol (B129727)/ethanol). nih.govnih.govresearchgate.netresearchgate.net

Table 1: Illustrative Chromatographic Conditions for the Analysis of Allylic Alcohols and Ethers This table presents typical starting conditions for method development for compounds in the same class as this compound.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Typical Application |

|---|---|---|---|---|

| GC (after derivatization) | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Hydrogen | FID | Purity analysis, quantification |

| Reversed-Phase HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water Gradient | UV (low nm) or RI | Purity, reaction monitoring |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane/Ethanol or Methanol | UV/CD | Enantiomeric excess (e.e.) determination |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

For unequivocal identification of this compound and its related impurities, hyphenated techniques are essential. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. The electron ionization (EI) mass spectrum of this compound would exhibit characteristic fragmentation patterns. The molecular ion peak may be weak or absent. Key fragmentation pathways for ethers include α-cleavage (cleavage of the bond next to the oxygen atom) and cleavage of the C-O bond. whitman.edujove.com For this compound, this would lead to fragments from the loss of a methoxy (B1213986) radical (•OCH3) or cleavage adjacent to the ether linkage.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing samples in the liquid phase without derivatization. Using a soft ionization technique like electrospray ionization (ESI), it is possible to observe the protonated molecule [M+H]+ or adducts like [M+Na]+, confirming the molecular weight of the compound and any impurities. sielc.com

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI) This table is based on general fragmentation rules for allylic ethers and alcohols.

| m/z (mass/charge) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [M - CH₃]⁺ | Loss of a methyl radical |

| 71 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Allylic cleavage or other rearrangements |

| 45 | [CH₂=O⁺CH₃] | α-cleavage at the ether linkage |

In-Situ Reaction Monitoring and Process Analytical Technology

Modern synthetic chemistry emphasizes the use of Process Analytical Technology (PAT) for real-time reaction monitoring. This approach allows for precise control over reaction parameters, leading to improved yield, purity, and safety. For syntheses involving this compound, such as its formation via a Grignard reaction, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. By inserting an attenuated total reflectance (ATR) probe into the reactor, chemists can monitor the consumption of reactants and the formation of products in real-time by tracking the characteristic infrared absorption bands of functional groups.

Crystallographic Analysis for Solid-State Structural Determination (if applicable)

As this compound is a liquid at standard conditions, X-ray crystallography cannot be performed on the compound itself. However, this technique would be highly applicable for determining the absolute stereochemistry and three-dimensional structure of solid derivatives. For instance, if the compound were reacted with a chiral carboxylic acid to form a crystalline ester, or with a heavy atom-containing reagent, the resulting crystal could be analyzed by X-ray diffraction. This would provide definitive proof of its molecular structure and, in the case of a resolved enantiomer, its absolute configuration. To date, no public crystallographic data for derivatives of this compound are available.

Microfluidic and Flow Chemistry Approaches for Synthetic Optimization

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and the potential for rapid optimization and scale-up.

The synthesis of unsaturated alcohols and ethers can be effectively translated to flow chemistry systems. For example, reactions involving organometallics like Grignard reagents, which can be challenging to control in batch, are more manageable in a flow reactor. The precise control over residence time and temperature in a microfluidic setup allows for the optimization of reaction conditions to maximize the yield of this compound while minimizing the formation of byproducts. This technology represents the cutting edge of synthetic methodology applicable to this and other fine chemicals.

Conclusion and Future Research Perspectives in 2 Methoxy 3 Buten 1 Ol Chemistry

Synthesis of Key Research Findings

Research to date has established a foundational understanding of 2-methoxy-3-buten-1-ol's chemical and physical properties. It is a flammable liquid with the chemical formula C5H10O2 and a molecular weight of approximately 102.13 g/mol . nih.gov Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | 2-methoxybut-3-en-1-ol |

| CAS Number | 18231-00-0 |

| SMILES | COC(CO)C=C |

| InChIKey | CWSWWBPJNKCKBO-UHFFFAOYSA-N |

| Table 1: Key Physicochemical Properties of this compound. Data sourced from PubChem. nih.govuni.lu |

The synthesis of this compound can be approached through various synthetic routes, often involving the manipulation of related butene derivatives. For instance, the conjugate addition of methanol (B129727) to 3-buten-2-one is a known reaction that can lead to the formation of a methoxy-substituted butanone, a related structural motif. bohrium.com Furthermore, processes for preparing similar structures, like 3-buten-1-ol (B139374) from 3,4-epoxy-1-butene, highlight the types of chemical transformations that could be adapted for the synthesis of this compound. google.com

Spectroscopic analysis, particularly NMR, is crucial for the characterization of this and related compounds. While specific spectral data for this compound is not extensively detailed in the provided results, analysis of similar compounds like 2-methyl-3-buten-1-ol (B1582625) demonstrates the utility of 1H NMR in identifying the characteristic protons of the butenol (B1619263) structure. chemicalbook.comopenstax.org

The reactivity of this compound is largely dictated by its functional groups: the hydroxyl group, the double bond, and the methoxy (B1213986) group. These sites allow for a variety of chemical transformations. For example, the hydroxyl group can undergo esterification or etherification, while the double bond can participate in addition reactions. The presence of the methoxy group can influence the regioselectivity and stereoselectivity of these reactions.

Identification of Remaining Challenges and Open Questions

Despite the progress made, several challenges and unanswered questions remain in the chemistry of this compound.

Synthetic Efficiency and Selectivity: A significant challenge lies in the development of highly efficient and stereoselective synthetic methods for this compound. Current synthetic strategies may lack the desired atom economy or produce mixtures of isomers, necessitating complex purification procedures. Future research should focus on catalytic methods, including asymmetric catalysis, to afford enantiomerically pure this compound.

Reaction Mechanisms: The detailed mechanisms of many reactions involving this compound are not fully elucidated. For instance, understanding the precise role of the methoxy group in directing the stereochemical outcome of reactions at the double bond is an area ripe for investigation. Computational studies, in conjunction with experimental work, could provide valuable insights into transition states and reaction pathways.

Comprehensive Spectroscopic and Physicochemical Data: While basic properties are known, a comprehensive and publicly available dataset of spectroscopic information (including 13C NMR, IR, and mass spectrometry) and other physicochemical properties is needed. nih.govuzh.ch This would greatly facilitate its identification and characterization in various research contexts.

Emerging Research Avenues and Interdisciplinary Connections

The unique structural features of this compound open up several exciting avenues for future research and interdisciplinary collaboration.

Green Chemistry: The development of green and sustainable synthetic routes to this compound, potentially utilizing bio-based starting materials or environmentally benign catalysts, is a promising research direction. bohrium.com This aligns with the broader trend in the chemical industry towards more sustainable practices.

Materials Science: The vinyl and hydroxyl functionalities of this compound make it a potential monomer for the synthesis of novel polymers. The resulting polymers could possess unique properties due to the presence of the methoxy group, such as altered solubility, thermal stability, or biocompatibility.

Medicinal Chemistry and Natural Products: While direct biological activity of this compound has not been extensively reported, its structural motifs are present in various natural products and biologically active molecules. For instance, related compounds like 2-methyl-3-buten-1-ol have been identified as components of ylang-ylang oils and have been studied in the context of semiochemicals. sigmaaldrich.commedchemexpress.commdpi.com This suggests that this compound could serve as a valuable building block for the synthesis of complex natural products and their analogues for drug discovery.

Astrochemistry and Prebiotic Chemistry: The detection of simple organic molecules in interstellar space has sparked interest in the prebiotic synthesis of more complex molecules. The study of the formation and reactivity of molecules like this compound under simulated interstellar conditions could provide clues about the origins of life.

Translational Potential in Chemical Innovation

The knowledge gained from research into this compound has significant translational potential for chemical innovation.

Fine Chemicals and Specialty Materials: The development of efficient synthetic routes to enantiomerically pure this compound could make it a valuable chiral building block for the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals. Its potential as a monomer could also lead to the development of new specialty polymers with tailored properties.

Flavor and Fragrance Industry: The structural similarity of this compound to known flavor and fragrance compounds suggests its potential application in this industry. thegoodscentscompany.com Further sensory evaluation of the compound and its derivatives could uncover novel scent and taste profiles.

Sustainable Chemistry Solutions: Research into the catalytic and green synthesis of this compound can contribute to the development of more sustainable chemical processes. This includes the use of renewable feedstocks and the design of reactions that minimize waste and energy consumption.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-3-buten-1-OL, and how do reaction conditions influence yield?

- Methodology : Synthesis of structurally related allylic alcohols (e.g., 3-Methyl-3-buten-1-ol) often employs acid-catalyzed hydration of alkynes or Grignard reactions with epoxides. For methoxy-substituted analogs, etherification via Williamson synthesis using sodium methoxide and allylic halides is common. Temperature control (e.g., maintaining 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like polymerization .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry (e.g., 1.2:1 molar ratio of methoxide to halide) and solvent polarity (e.g., THF for Grignard steps) to enhance regioselectivity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Safety Measures : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritation; rinse immediately with water for 15 minutes if exposed .

- Storage : Store in airtight, corrosion-resistant containers (e.g., amber glass) at 2–8°C, away from oxidizers and moisture. Conduct regular leak checks and label containers with GHS hazard symbols (e.g., H315 for skin irritation) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Techniques :

- GC-MS : Quantify volatile impurities using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas.

- NMR : Confirm structure via ¹H NMR (δ 4.8–5.2 ppm for vinyl protons; δ 3.3–3.7 ppm for methoxy group) and ¹³C NMR (δ 70–80 ppm for ether carbons) .

- FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-O-C at 1100–1250 cm⁻¹).

Advanced Research Questions

Q. How can computational models predict the environmental emission behavior of this compound?

- Modeling Approach : Adapt global VOC emission frameworks (e.g., Guenther et al., 1995) by inputting compound-specific Henry’s law constant (estimated via EPI Suite), oxidation rate (OH• reaction rate from smog chamber studies), and biogenic emission factors (e.g., foliar density × light/temperature-dependent emission algorithms) .

- Validation : Compare model outputs with field measurements using proton-transfer-reaction mass spectrometry (PTR-MS) in forested or urban airsheds.

Q. How do reaction mechanisms differ between this compound and its structural analogs (e.g., 3-Methyl-3-buten-1-ol) in acid-catalyzed hydration?

- Mechanistic Insights : Methoxy groups increase electron density at the double bond, favoring Markovnikov addition. For this compound, steric hindrance from the methoxy group may shift regioselectivity compared to non-substituted analogs. Use isotopic labeling (D₂O) and kinetic studies to trace protonation pathways .

Q. What strategies resolve contradictions in experimental data on this compound’s reactivity?

- Case Study : If catalytic hydrogenation yields inconsistent product ratios (e.g., partial vs. full saturation), employ in situ IR spectroscopy to monitor intermediate formation. Reconcile discrepancies by testing variables: catalyst loading (5–10% Pd/C), H₂ pressure (1–3 atm), and solvent polarity (hexane vs. ethanol) .

- Statistical Analysis : Apply ANOVA to identify significant variables and use Bayesian modeling to account for measurement uncertainty.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.